Tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 226.32 g/mol. This compound is classified as a spirocyclic amine, featuring a unique bicyclic structure that includes nitrogen atoms within its framework. It is often utilized in scientific research and synthesis due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate can be achieved through various methods, typically involving multi-step organic reactions. One common approach is the formation of the spirocyclic structure through the reaction of appropriate amines and carboxylic acids under controlled conditions.
The molecular structure of tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate can be described as follows:
O=C(N1CC2(CNCC2)CC1)OC(C)(C)C
, which indicates its connectivity and functional groups.Tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate can participate in various chemical reactions typical for carboxylate esters and amines:
The mechanism by which tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate operates in chemical reactions typically involves:
Tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific applications:
This compound's distinctive structure and properties make it a valuable substance in both academic and industrial chemistry contexts, supporting ongoing research into new synthetic methodologies and applications in drug development.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: